2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-6-phenyl-2-azaspiro[3.3]heptane 2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-6-phenyl-2-azaspiro[3.3]heptane
Brand Name: Vulcanchem
CAS No.: 2640973-54-0
VCID: VC11841353
InChI: InChI=1S/C23H23N3O/c27-22(20-8-6-18(7-9-20)14-25-11-10-24-17-25)26-15-23(16-26)12-21(13-23)19-4-2-1-3-5-19/h1-11,17,21H,12-16H2
SMILES: C1C(CC12CN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4)C5=CC=CC=C5
Molecular Formula: C23H23N3O
Molecular Weight: 357.4 g/mol

2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-6-phenyl-2-azaspiro[3.3]heptane

CAS No.: 2640973-54-0

Cat. No.: VC11841353

Molecular Formula: C23H23N3O

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-6-phenyl-2-azaspiro[3.3]heptane - 2640973-54-0

Specification

CAS No. 2640973-54-0
Molecular Formula C23H23N3O
Molecular Weight 357.4 g/mol
IUPAC Name [4-(imidazol-1-ylmethyl)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
Standard InChI InChI=1S/C23H23N3O/c27-22(20-8-6-18(7-9-20)14-25-11-10-24-17-25)26-15-23(16-26)12-21(13-23)19-4-2-1-3-5-19/h1-11,17,21H,12-16H2
Standard InChI Key PYCSQRRBLMECTE-UHFFFAOYSA-N
SMILES C1C(CC12CN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4)C5=CC=CC=C5
Canonical SMILES C1C(CC12CN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4)C5=CC=CC=C5

Introduction

Synthesis and Chemical Reactivity

The synthesis of 2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-6-phenyl-2-azaspiro[3.3]heptane involves complex organic chemistry methods, typically requiring careful optimization to achieve high yields and purity. The compound's reactivity is influenced by its functional groups, which may participate in various organic reactions.

Potential Applications

Given its unique structure, this compound could have applications in:

  • Pharmaceuticals: The presence of the imidazole group suggests potential biological activity.

  • Organic Electronics: Its complex structure might be useful in developing new materials.

  • Catalysis: The spirocyclic framework could provide unique catalytic properties.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-1H-imidazoleContains multiple imidazole groupsPotential dual-target mechanism
1,4-Bis((1H-imidazol-1-yl)methyl)benzeneDimeric structure with two imidazole unitsEnhanced binding capabilities
2-(1H-imidazol-1-yl)-6-phenyldihydropyrimidineIncorporates pyrimidine instead of spirocyclic structureDifferent pharmacological profile

Research Findings and Future Directions

Detailed research findings on 2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-6-phenyl-2-azaspiro[3.3]heptane are scarce. Future studies should focus on its synthesis optimization, biological activity, and potential applications in materials science and pharmaceuticals.

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